Vitamin A2 Nitrile
Description
Properties
CAS No. |
6248-59-5 |
|---|---|
Molecular Formula |
C₂₀H₂₅N |
Molecular Weight |
279.42 |
Synonyms |
3-Dehydroretinonitrile |
Origin of Product |
United States |
Biochemical Metabolism and Enzymatic Interconversions of Vitamin A2 Nitrile
In Vitro Metabolic Transformations of Retinoid Nitriles
In vitro studies provide a controlled environment to elucidate the specific metabolic pathways that a compound like Vitamin A2 nitrile may undergo. These transformations primarily involve the nitrile moiety and the retinoid backbone.
Reduction and Oxidation Pathways of the Nitrile Moiety
The nitrile group (-C≡N) of retinoid nitriles is a key site for metabolic activity. While direct reduction of the nitrile is a possible chemical reaction, enzymatic reduction in a biological system is less commonly reported for this class of compounds. Oxidation, however, is a more prominent pathway. The cytochrome P450 (CYP) enzyme system, known for its role in xenobiotic metabolism, can catalyze the oxidation of various substrates, including retinoids. bio-rad.comtandfonline.com This system could potentially be involved in the oxidative degradation of the retinoid nitrile structure.
Hydrolysis of Nitrile to Amide and Carboxylic Acid Derivatives
A significant metabolic route for nitrile-containing compounds is their hydrolysis. This can occur in a two-step process. researchgate.net First, the nitrile is hydrated to form an amide intermediate. Subsequently, the amide can be further hydrolyzed to yield a carboxylic acid and ammonia (B1221849). researchgate.netwikipedia.org This conversion is a critical detoxification pathway for many nitrile compounds. cas.cz
Isomerization and Conjugation Reactions
The polyene chain of the retinoid structure is susceptible to isomerization, converting between different cis/trans forms. This is a fundamental aspect of the visual cycle involving 11-cis-retinal. acs.org While specific data on the isomerization of this compound is limited, it is plausible that enzymes involved in retinoid isomerization could interact with this analogue.
Conjugation reactions represent another major metabolic pathway for retinoids, increasing their water solubility and facilitating excretion. acs.org Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common conjugation reaction for retinoic acid. drugbank.com It is conceivable that hydroxylated metabolites of this compound could undergo similar conjugation.
Enzymatic Systems Involved in Retinoid Nitrile Biotransformation
The biotransformation of retinoid nitriles is mediated by specific enzyme systems that recognize either the nitrile group or the retinoid structure.
Nitrilases and Nitrile Hydratases: Substrate Specificity and Activity Towards Retinoid Nitriles
Nitrilases (EC 3.5.5.1) and nitrile hydratases (EC 4.2.1.84) are the primary enzymes responsible for nitrile metabolism. wikipedia.org
Nitrile hydratases catalyze the hydration of nitriles to their corresponding amides. frontiersin.orgwikipedia.org These enzymes are metalloenzymes, typically containing iron or cobalt. wikipedia.org
Nitrilases directly hydrolyze nitriles to carboxylic acids and ammonia, without the formation of a free amide intermediate. wikipedia.org
The substrate specificity of these enzymes is diverse. Some are specific for aromatic nitriles, while others act on aliphatic or arylaliphatic compounds. nih.gov The bulky and hydrophobic nature of the retinoid backbone would likely influence the ability of these enzymes to bind and process this compound. While direct evidence for the activity of nitrilases and nitrile hydratases on this compound is not extensively documented, the general function of these enzymes suggests they are the most likely candidates for hydrolyzing its nitrile group.
| Enzyme | EC Number | Reaction Catalyzed | Potential Role in this compound Metabolism |
|---|---|---|---|
| Nitrile Hydratase | 4.2.1.84 | Nitrile → Amide | Hydration of the nitrile group to form Vitamin A2 amide. |
| Nitrilase | 3.5.5.1 | Nitrile → Carboxylic Acid + Ammonia | Direct hydrolysis of the nitrile group to form the corresponding carboxylic acid derivative of Vitamin A2. |
Retinoid-Metabolizing Enzymes and their Interaction with Nitrile Analogues
Enzymes that metabolize natural retinoids are also potential players in the biotransformation of synthetic analogues like this compound. wikipedia.orgdrugbank.commassey.ac.nz
Retinol (B82714) Dehydrogenases (RDHs) and Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of retinol to retinaldehyde. scienceopen.com
Retinaldehyde Dehydrogenases (RALDHs): These enzymes are responsible for the irreversible oxidation of retinaldehyde to retinoic acid. researchgate.net
Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, particularly CYP26, is involved in the catabolism of retinoic acid through hydroxylation. bio-rad.comtandfonline.com
The introduction of a nitrile group onto the retinoid structure could potentially alter the interaction with these enzymes. The nitrile analogue might act as a substrate, an inhibitor, or not interact at all. The binding of retinoids to these enzymes is often facilitated by cellular retinoid-binding proteins (CRBPs and CRABPs), which chaperone these hydrophobic molecules within the aqueous cellular environment. escholarship.org The affinity of this compound for these binding proteins would be a critical factor in determining its access to metabolizing enzymes.
| Enzyme Family | General Function in Retinoid Metabolism | Potential Interaction with this compound |
|---|---|---|
| Retinol Dehydrogenases (RDHs) / Alcohol Dehydrogenases (ADHs) | Retinol ⇌ Retinaldehyde | May be inhibited by or not recognize the nitrile analogue. |
| Retinaldehyde Dehydrogenases (RALDHs) | Retinaldehyde → Retinoic Acid | The nitrile group may block or alter the oxidation of the aldehyde group if present. |
| Cytochrome P450 (CYP) Enzymes | Hydroxylation and catabolism of retinoic acid. | Could potentially hydroxylate the ring or side chain of this compound. |
Cofactor Requirements and Reaction Mechanisms in Enzymatic Conversions
The enzymatic conversion of nitriles, including this compound, is governed by specific enzyme families with distinct cofactor needs and catalytic mechanisms. The biotransformation of the nitrile group primarily follows two well-established pathways: a direct hydrolysis by nitrilases or a two-step conversion involving nitrile hydratases and amidases. nih.govresearchgate.nettxst.edufrontiersin.org
Cofactor Requirements:
The enzymes responsible for nitrile metabolism exhibit different dependencies on cofactors. Nitrilases are generally metalloindependent enzymes. openbiotechnologyjournal.com Studies have shown they are typically unaffected by metal chelating agents, indicating that metal ions are not required for their catalytic activity. openbiotechnologyjournal.com
In contrast, nitrile hydratases (NHases) are metalloenzymes that depend on a metal ion within their active site. wikipedia.org These enzymes contain either a non-corrinoid cobalt(III) or an iron(III) ion. wikipedia.org The specific metal ion can often be predicted from the protein's amino acid sequence; a VCTLC sequence motif is indicative of a cobalt-dependent NHase, while a VCSLC motif suggests an iron-dependent one. wikipedia.org
Interactive Data Table: Cofactor Requirements for Nitrile-Metabolizing Enzymes
| Enzyme Family | Cofactor Requirement | Type of Cofactor | Effect of Metal Chelators (e.g., EDTA) | Citation(s) |
|---|---|---|---|---|
| Nitrilase | Generally independent | None (metalloindependent) | Typically unaffected | openbiotechnologyjournal.com |
| Nitrile Hydratase (NHase) | Dependent | Non-corrinoid Co(III) or Fe(III) ion | Inhibitory | wikipedia.org |
Reaction Mechanisms:
The mechanism of nitrile hydrolysis is dictated by the enzyme family catalyzing the reaction.
Nitrilase Pathway: Nitrilases catalyze the direct conversion of a nitrile to a carboxylic acid and ammonia in a single step. researchgate.nettxst.edu The reaction mechanism involves a catalytic triad (B1167595) of conserved amino acid residues (typically glutamate, lysine, and cysteine). frontiersin.org It is initiated by a nucleophilic attack from the thiol group of the cysteine residue on the electrophilic carbon of the nitrile group. openbiotechnologyjournal.com This forms a tetrahedral enzyme-substrate intermediate. Through the subsequent addition of two water molecules, the intermediate is hydrolyzed, releasing the carboxylic acid and ammonia, which regenerates the active site of the enzyme. researchgate.netopenbiotechnologyjournal.com
Nitrile Hydratase-Amidase Pathway: This is a two-step process. nih.govfrontiersin.org
Nitrile Hydratase (NHase): First, the nitrile is hydrated to its corresponding amide. wikipedia.org The Fe(III) or Co(III) metal cofactor in the active site acts as a Lewis acid, polarizing the nitrile group and making it more susceptible to nucleophilic attack by a water molecule, which facilitates the conversion to an amide. wikipedia.org
Amidase: The resulting amide is then hydrolyzed by an amidase enzyme to yield the final products: a carboxylic acid and ammonia. researchgate.net
Comparative Metabolic Fates of this compound Across Different Biological Systems (Non-Human/In Vitro)
The metabolism of retinoids and nitriles can vary significantly across different species and biological systems. iarc.fr Studies on simpler nitriles in rats have shown that metabolic outcomes, such as the release of cyanide, are influenced by molecular structure, including carbon chain length and the presence of substituents. nih.gov While no single animal model perfectly mirrors human metabolism, these comparative studies provide crucial insights into the potential biotransformation pathways of complex molecules like this compound. iarc.fr
Metabolic Profiling in Model Organisms and Cellular Cultures
The metabolism of retinoids and nitriles has been investigated in various non-human models, providing a framework for understanding the potential fate of this compound.
In vivo studies using amphibian models, such as tadpoles of Rana sylvatica and Rana pipiens, demonstrated rapid metabolism of all-trans retinoic acid into several derivatives, including 4-oxo-all-trans RA and 13-cis RA. nih.gov Multi-species transcriptome analyses involving human, mouse, frog, and chicken cells have revealed both conserved and species-specific gene expression responses to retinoic acid, highlighting a common regulatory hierarchy. researchgate.net
In vitro cellular cultures are also pivotal for metabolic profiling. However, the metabolic capacity of cultured cells can be compromised by experimental procedures. nih.gov For instance, human retinal pigment epithelium (RPE) cells lose critical retinoid metabolism functions when isolated with trypsin, but retain the ability to form key intermediates like 11-cis-retinol (B117599) when isolated with gentler methods. nih.gov Cell lines such as the human hepatocyte line HepG2 and the RPE line D407 have been shown to metabolize retinoids to produce retinals. nih.gov Furthermore, chicken hepatocellular carcinoma (LMH) cells and mouse neuroblastoma (Neuro-2a) cells have been utilized to study transcriptional responses and metabolism of retinoids. researchgate.netresearchgate.net
Interactive Data Table: Metabolic Profiling of Retinoids and Nitriles in Non-Human/In Vitro Systems
| Model System | Compound(s) Studied | Key Metabolic Findings | Citation(s) |
|---|---|---|---|
| Tadpoles (Rana spp.) | all-trans-Retinoic Acid | Rapid metabolism to derivatives including 4-oxo-all-trans RA and 13-cis RA. | nih.gov |
| Rats (in vivo) | Various simple nitriles (e.g., propionitrile, acrylonitrile) | Metabolism to cyanide is influenced by chemical structure and route of administration. | nih.gov |
| Human RPE Cells (in vitro) | all-trans-Retinol | Can form 11-cis-retinol and retinal isomers if not damaged by trypsin during isolation. | nih.gov |
| HepG2, D407 Cell Lines (in vitro) | Retinoids | Capable of producing retinals from retinoid precursors. | nih.gov |
| LMH Chicken Cells (in vitro) | Retinol, Retinoic Acid | Used to compare transcriptional responses to different retinoids. | researchgate.net |
Divergence and Convergence in Nitrile Biotransformation Pathways
The biological processing of nitriles showcases both divergent and convergent evolutionary strategies.
Divergence: The most significant point of divergence is the existence of two distinct enzymatic pathways for nitrile hydrolysis: the one-step nitrilase pathway and the two-step nitrile hydratase-amidase pathway. txst.edufrontiersin.org Most organisms that metabolize nitriles possess one pathway or the other. txst.edu
Further divergence is evident in substrate specificity. Nitrilases are broadly classified based on their preferred substrates into aromatic, aliphatic, and arylacetonitrilases. txst.edu An example of functional divergence through evolution is seen in the nitrilases of grasses (Poaceae). pnas.org In Sorghum bicolor, different nitrilase isoforms (SbNIT4A and SbNIT4B2) form a heteromeric complex. pnas.org This complex acquires new capabilities (neofunctionalization), allowing it to metabolize nitrile substrates like 4-hydroxyphenylacetonitrile, which is a proposed detoxification product, and indole-3-acetonitrile, a potential precursor to the plant hormone auxin. pnas.org
Convergence: Despite the divergent initial steps, the two primary nitrile biotransformation pathways converge on the same final products. txst.edu Both the direct nitrilase reaction and the sequential nitrile hydratase-amidase reactions ultimately convert the nitrile functional group into a carboxylic acid and ammonia. frontiersin.org This represents a convergent evolutionary solution for the assimilation or detoxification of nitrile-containing compounds, allowing organisms to utilize them as sources of carbon and nitrogen. frontiersin.orgwikipedia.org
Interactive Data Table: Comparison of Nitrile Biotransformation Pathways
| Feature | Nitrilase Pathway | Nitrile Hydratase-Amidase Pathway | Citation(s) |
|---|---|---|---|
| Number of Steps | One | Two | nih.govresearchgate.net |
| Intermediate Product | None (enzyme-bound) | Amide | txst.edu |
| Final Products | Carboxylic Acid + Ammonia | Carboxylic Acid + Ammonia | txst.edufrontiersin.org |
| Enzymes Involved | Nitrilase | Nitrile Hydratase, Amidase | researchgate.nettxst.edu |
| Cofactor Requirement | Generally none | Metal ion (Fe³⁺ or Co³⁺) for Nitrile Hydratase | openbiotechnologyjournal.comwikipedia.org |
Molecular and Cellular Biological Investigations of Vitamin A2 Nitrile Activity Excluding Human Clinical Data
Cellular Uptake, Transport, and Intracellular Localization
The journey of Vitamin A2 nitrile from the extracellular space to its site of action within the cell is a multi-step process involving interactions with specific proteins and passage across cellular membranes.
Interaction with Retinoid-Binding Proteins (e.g., RBP, CRBPs)
While direct studies on the binding of this compound to plasma retinol-binding protein (RBP) and cellular retinoid-binding proteins (CRBPs) are not extensively detailed in the provided search results, the general mechanism for retinoids provides a framework. Retinoids are typically chaperoned by these proteins, which facilitate their transport in aqueous environments and regulate their availability to receptors. The structural similarity of this compound to other retinoids suggests it likely interacts with these binding proteins, a critical step for its solubilization and transport to and within the cell.
Membrane Permeability and Cellular Entry Mechanisms
The cellular entry of retinoids can occur through passive diffusion across the plasma membrane or via receptor-mediated endocytosis. Given its lipophilic nature, this compound is expected to permeate cellular membranes. The precise mechanisms, including whether specific transporters are involved, remain a subject for further detailed investigation.
Receptor Interactions and Signal Transduction Pathways
Once inside the cell, this compound can influence cellular function by interacting with nuclear receptors and modulating gene transcription.
Binding Affinity to Nuclear Retinoid Receptors (RARs, RXRs)
Vitamin A and its derivatives are known to exert their effects by binding to two classes of nuclear retinoid receptors: the retinoic acid receptors (RARs) and the retinoid-X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. While specific binding affinity data for this compound is not available in the provided results, its structural relation to other retinoids suggests it may act as a ligand for these receptors. The strength of this binding would determine the extent of its biological activity.
Ligand-Activated Transcription Factor Modulation
Upon binding of a ligand like a retinoid, RARs and RXRs undergo a conformational change, leading to the recruitment of co-activator or co-repressor proteins. This complex then modulates the transcription of target genes, influencing a wide array of cellular processes, including differentiation and growth. The binding of this compound to these receptors would initiate this cascade, making it a modulator of ligand-activated transcription factors. The specific genes regulated by this compound would depend on the cellular context and the affinity of the receptor-ligand complex for various RAREs.
Molecular Mechanisms of Action in Cellular Differentiation and Development (In Vitro/Model Organisms)
Comprehensive searches for studies on the molecular mechanisms of this compound in cellular differentiation and development yielded no specific results. The existing research focuses on the well-established roles of other retinoids like all-trans retinoic acid in these processes. nih.govnih.gov
Regulation of Gene Expression in Responsive Cell Lines
There is no available scientific literature detailing the specific genes or gene expression patterns regulated by this compound in any responsive cell lines. The general mechanism of retinoid action involves binding to nuclear receptors (RARs and RXRs) to modulate gene transcription, but the specific target genes and the potency of this compound in this process have not been documented. nih.govfiveable.me
Influence on Cell Proliferation and Apoptosis
No studies were found that specifically investigate the influence of this compound on cell proliferation and apoptosis. While other forms of vitamin A are known to induce apoptosis and inhibit proliferation in certain cancer cell lines, there is no corresponding data for this compound. nih.gov
Roles in Morphogenesis and Pattern Formation in Developmental Models
There is a lack of research on the role of this compound in morphogenesis and pattern formation in developmental models such as Xenopus or zebrafish. The roles of retinoic acid in patterning the embryonic axis are well-studied, but similar investigations have not been extended to this compound. nih.govmdpi.com
Immunomodulatory Effects in Non-Human and In Vitro Contexts
No specific data exists on the immunomodulatory effects of this compound in non-human or in vitro settings. The broader immunomodulatory functions of vitamin A, such as its effects on T-cell differentiation and mucosal immunity, are recognized, but these have not been specifically attributed to or studied in the context of this compound. nih.govmdpi.com
Influence on Innate and Adaptive Immune Cell Function
There are no published studies examining the influence of this compound on the function of innate or adaptive immune cells. Research on other retinoids has shown effects on T-cell and B-cell functions, but these findings cannot be directly extrapolated to this compound without specific experimental evidence. nih.gov
Impact on Epithelial and Mucosal Integrity in Model Systems
No research is available that details the impact of this compound on epithelial and mucosal integrity in model systems. While vitamin A is known to be crucial for maintaining the integrity of epithelial barriers, the specific contribution or effects of this compound have not been investigated. nih.govnih.gov
Advanced Analytical Methodologies for Vitamin A2 Nitrile Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation, identification, and quantification of compounds within a mixture. shimadzu.com.sgconquerscientific.com For retinoids like Vitamin A2 nitrile, various chromatographic methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and speed. conquerscientific.com
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of retinoids due to its high resolution and sensitivity. epa.gov The technique separates compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). shimadzu.com.sgconquerscientific.com For a non-polar compound like this compound, reversed-phase HPLC is the most suitable approach. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase. conquerscientific.com
Key Principles and Adaptation for this compound:
Stationary Phase: A C18 column is the standard choice for retinoid separation, offering excellent retention and resolution of these hydrophobic molecules. sigmaaldrich.com
Mobile Phase: A mixture of organic solvents like methanol (B129727) and acetonitrile (B52724) is commonly used. sigmaaldrich.com For this compound, a gradient elution starting with a higher proportion of a weaker solvent (like water or a buffer) and gradually increasing the concentration of a stronger organic solvent (methanol or acetonitrile) would likely provide optimal separation from other potential impurities or related retinoids.
Detection: this compound, with its extended system of conjugated double bonds, is expected to exhibit strong UV absorbance. A UV detector set at the wavelength of maximum absorbance (λmax), likely around 325-360 nm similar to other retinoids, would provide high sensitivity. sigmaaldrich.com Fluorescence detection can also be explored for enhanced sensitivity if the compound is naturally fluorescent or can be derivatized with a fluorescent tag.
Table 1: Proposed HPLC Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) | Standard for retinoid analysis, providing good separation of non-polar compounds. sigmaaldrich.com |
| Mobile Phase | Gradient of Acetonitrile and Water/Methanol | Allows for the elution of a range of compounds with varying polarities. epa.govsigmaaldrich.com |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rate for standard HPLC columns, providing a balance between analysis time and resolution. sigmaaldrich.com |
| Detection | UV at ~325-360 nm | Retinoids have strong UV absorbance in this range. sigmaaldrich.com |
| Injection Volume | 10 - 20 µL | Standard injection volume for analytical HPLC. |
This table presents proposed parameters based on established methods for similar retinoids and requires experimental optimization for this compound.
Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) Applications
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution compared to traditional HPLC. acs.orgeuropa.eu The principles of separation are the same as HPLC, but the higher pressure capabilities of UPLC systems allow for the use of these more efficient columns. acs.orgeuropa.eu A UPLC method for this compound would offer higher throughput, which is advantageous for routine quality control or screening large numbers of samples. acs.org
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. eurl-pesticides.eu SFC is particularly well-suited for the separation of non-polar, lipophilic compounds like retinoids. eurl-pesticides.euresearchgate.net It offers several advantages over liquid chromatography, including faster separations, lower solvent consumption, and unique selectivity. eurl-pesticides.eu The use of organic co-solvents (modifiers) like methanol allows for the fine-tuning of the mobile phase strength to achieve optimal separation. researchgate.net For this compound, SFC could provide a rapid and efficient alternative to HPLC and UPLC, especially for complex mixtures. eurl-pesticides.euresearchgate.net
Table 2: Comparison of Chromatographic Techniques for this compound Analysis
| Technique | Principle | Advantages for this compound |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. shimadzu.com.sg | Robust, widely available, and well-established for retinoid analysis. epa.gov |
| UPLC | Uses smaller particle size columns for higher efficiency and speed than HPLC. acs.orgeuropa.eu | Faster analysis times, higher resolution, and increased sensitivity. acs.orgeuropa.eu |
| SFC | Uses a supercritical fluid as the mobile phase. eurl-pesticides.eu | Very fast separations, reduced organic solvent consumption, and unique selectivity for lipophilic compounds. eurl-pesticides.euresearchgate.net |
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) and its Applicability
Gas Chromatography-Isotope Dilution Mass Spectrometry (GC-IDMS) is a high-accuracy reference method for the quantification of certain analytes. thermofisher.com However, its application to intact retinoids like this compound is limited due to their thermal instability and low volatility. Direct GC analysis would likely lead to degradation of the molecule. While derivatization could potentially make the compound more amenable to GC analysis, HPLC and LC-MS are generally the preferred methods for retinoid analysis.
Mass Spectrometry (MS) Based Approaches
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. nih.gov When coupled with a chromatographic separation technique, it provides a highly specific and sensitive method for the identification and quantification of analytes in complex mixtures. proteomics.com.au
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. proteomics.com.au For the analysis of this compound in complex matrices such as biological samples or reaction mixtures, LC-MS is the method of choice due to its high selectivity and sensitivity. conquerscientific.com
Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity by subjecting the ions of the target analyte to fragmentation. researchgate.net This process, known as collision-induced dissociation, generates a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for highly confident identification and quantification even in the presence of co-eluting interferences. proteomics.com.auresearchgate.net
Predicted Fragmentation for this compound:
Based on the structure of this compound, the primary fragmentation in MS/MS would likely involve the cleavage of the polyene chain and the loss of small neutral molecules. The exact fragmentation pattern would need to be determined experimentally but can be predicted to some extent based on the known fragmentation of other retinoids.
Table 3: Predicted MS/MS Transitions for this compound
| Precursor Ion (m/z) | Predicted Product Ions (m/z) | Ionization Mode |
| [M+H]+ | Fragmentation of the polyene chain, loss of small neutral molecules. | Positive |
| [M-H]- | Deprotonation and subsequent fragmentation. | Negative |
This table presents predicted transitions that require experimental verification.
Isotope Labeling and Quantitation Strategies
Isotope labeling is a powerful technique for accurate quantification in mass spectrometry. Current time information in Bangalore, IN.e3s-conferences.org It involves the use of a stable isotope-labeled internal standard, which is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., 13C or 2H). mdpi.com
How it works for this compound:
A known amount of a synthesized stable isotope-labeled this compound (e.g., [13C]-Vitamin A2 nitrile) is added to the sample before any processing or extraction steps.
This internal standard has the same chemical and physical properties as the unlabeled this compound and will therefore behave identically during sample preparation and chromatographic separation.
In the mass spectrometer, the labeled and unlabeled compounds will have different mass-to-charge ratios and can be distinguished.
By comparing the peak area of the analyte to the peak area of the internal standard, a highly accurate and precise quantification can be achieved, as any sample loss or matrix effects during the analysis will affect both the analyte and the internal standard equally. conquerscientific.com
The synthesis of 13C-labeled retinonitriles has been reported, indicating that the creation of a suitable internal standard for this compound is feasible. mdpi.com This approach represents the gold standard for the quantitative analysis of this compound in complex samples. conquerscientific.com
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites of this compound in complex biological matrices. Coupled with liquid chromatography (LC), LC-HRMS provides the high mass accuracy and resolving power needed to distinguish metabolites from endogenous compounds. nih.govnih.gov Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers can measure mass-to-charge ratios (m/z) with accuracies better than 5 parts per million (ppm). nih.govresearchgate.net This precision allows for the confident determination of elemental compositions for the parent ion and its metabolites.
The identification process involves several key steps:
Accurate Mass Measurement: The exact mass of a potential metabolite is measured and used to generate a list of possible elemental formulas. Given the known composition of this compound, this list can be narrowed down to chemically plausible biotransformations (e.g., hydroxylation, epoxidation, or glucuronidation).
Isotopic Pattern Analysis: The high resolution of these instruments allows for the clear definition of isotopic patterns. The relative abundance of isotopes (e.g., ¹³C) in a measured ion cluster is compared to the theoretical pattern for a proposed elemental formula, serving as an additional confirmation of its identity.
Tandem Mass Spectrometry (MS/MS): To differentiate between isomers and confirm structures, tandem mass spectrometry is employed. nih.govnih.gov The parent ion of interest is isolated and fragmented through collision-induced dissociation (CID), producing a characteristic fragmentation pattern. For retinoids, common fragmentation includes the loss of water from the protonated molecule. nih.gov For nitriles, the loss of the •CN group can be observed. miamioh.edu By analyzing these fragments, the site of metabolic modification can often be deduced.
This multi-faceted approach enables the confident identification of novel and expected metabolites of this compound from complex biological extracts, such as those from plasma or tissue homogenates. nih.gov
Table 1: Illustrative HRMS Data for Hypothetical this compound Metabolites
| Compound | Formula | Theoretical Exact Mass [M+H]⁺ | Observed Biotransformation |
| This compound | C₂₀H₂₅N | 279.1987 | Parent Compound |
| Hydroxy-Vitamin A2 Nitrile | C₂₀H₂₅NO | 295.1936 | +O (Hydroxylation) |
| Epoxy-Vitamin A2 Nitrile | C₂₀H₂₅NO | 295.1936 | +O (Epoxidation) |
| Dihydroxy-Vitamin A2 Nitrile | C₂₀H₂₅NO₂ | 311.1885 | +2O (Dihydroxylation) |
| Vitamin A2 Retinoic Acid | C₂₀H₂₆O₂ | 300.2089 | Hydrolysis of Nitrile |
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental for confirming the identity, purity, concentration, and detailed chemical structure of this compound.
UV-Visible Spectroscopy for Purity and Concentration Determination
UV-Visible spectroscopy is a straightforward and robust method for quantifying this compound and assessing its purity. mdpi.com The extensive system of conjugated double bonds in the retinoid backbone, including the additional double bond in the ionone (B8125255) ring characteristic of the Vitamin A2 series and the conjugated nitrile group, gives rise to strong absorption in the UV-Vis spectrum.
The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound. For Vitamin A and its derivatives, λmax values are typically found above 300 nm. tandfonline.com For example, all-trans-retinol absorbs maximally at approximately 325 nm. tandfonline.com The extended conjugation in this compound is expected to shift its λmax to a longer wavelength compared to Vitamin A nitrile. Any impurities lacking the full conjugated system will not absorb at this λmax, making the shape of the absorption spectrum a reliable indicator of purity.
Quantification is achieved using the Beer-Lambert Law (A = εlc), where absorbance (A) is directly proportional to the concentration (c). libretexts.org By first determining the molar absorptivity (ε) at λmax with a high-purity standard, the concentration of unknown samples can be accurately calculated.
Table 2: Representative UV-Vis Absorption Maxima (λmax) of Retinoids
| Compound | Typical Solvent | Approximate λmax (nm) |
| all-trans-Retinol (Vitamin A) | Ethanol (B145695) | 325 |
| all-trans-Retinal | Ethanol | 381 |
| all-trans-Retinoic Acid | Ethanol | 350 |
| Buta-1,3-diene | Hexane (B92381) | 217 libretexts.org |
| β-Carotene | Hexane | 470 masterorganicchemistry.com |
Raman Spectroscopy for Structural Elucidation and Quantification in Complex Samples
Raman spectroscopy is a powerful, non-destructive technique for structural analysis and quantification. It is particularly well-suited for studying conjugated molecules like this compound. A key advantage of Raman spectroscopy is that water is a very weak scatterer, allowing for the analysis of aqueous or biological samples with minimal interference. austinpublishinggroup.com
The Raman spectrum provides a vibrational fingerprint of the molecule. The nitrile group (–C≡N) is an excellent Raman reporter, exhibiting a strong, sharp stretching vibration (νC≡N) in a relatively clear spectral region, typically between 2200 and 2250 cm⁻¹. acs.orgnih.govjove.comspectroscopyonline.com The exact frequency of this band is sensitive to its electronic environment; conjugation with the polyene system in this compound would be expected to lower the frequency compared to a saturated alkyl nitrile. jove.comspectroscopyonline.com The polyene backbone itself will produce intense C=C stretching bands around 1550-1650 cm⁻¹ and C-C stretching bands around 1100-1200 cm⁻¹. The intensity of these peaks can be used for quantification, as peak intensity is proportional to the concentration of the analyte.
Table 3: Characteristic Raman Frequencies for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |
| C≡N (Nitrile) | Stretching | 2220 - 2240 (conjugated) acs.orgjove.comspectroscopyonline.com |
| C=C (Alkene) | Stretching | 1550 - 1650 |
| C-C (Alkyl) | Stretching | 1100 - 1200 |
| =C-H | Bending | 1275 - 1420 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural and stereochemical elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. nih.govnih.gov
¹H NMR: The proton NMR spectrum reveals the connectivity of protons in the molecule. The protons along the polyene chain of retinoids resonate in the olefinic region (typically 5.5-7.0 ppm), and their specific chemical shifts and coupling constants (J-values) are highly diagnostic of the cis/trans geometry of the double bonds. mdpi.com The protons on the β-ionone ring and the methyl groups have characteristic shifts that confirm the core structure.
¹³C NMR: The carbon NMR spectrum shows a distinct signal for each unique carbon atom. The chemical shift of the nitrile carbon is particularly informative, typically appearing in the range of 115-130 ppm. aocs.org The sp² hybridized carbons of the polyene chain resonate between 120-140 ppm, while the sp³ carbons of the ring and methyl groups appear further upfield. nih.gov Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals and confirm the complete covalent structure and isomeric purity of this compound. nih.gov
Table 4: Expected NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group Region | Expected Chemical Shift (δ, ppm) |
| ¹³C | Nitrile (C≡N) | 115 - 130 |
| ¹³C | Alkene (C=C) | 120 - 145 |
| ¹³C | Alkyl (C-C, CH₃) | 10 - 40 |
| ¹H | Alkene (C=C-H) | 5.5 - 7.5 |
| ¹H | Alkyl (CH₂, CH₃) | 1.0 - 2.5 |
Sample Preparation and Matrix Effects in this compound Analysis
Effective sample preparation is critical for accurate and sensitive analysis, as it serves to isolate this compound from interfering substances (the "matrix") and concentrate it to detectable levels. The lipophilic nature of retinoids dictates the choice of methods.
Extraction and Purification Techniques from Biological and Synthetic Samples
The approach to extraction and purification depends heavily on the sample source.
Biological Samples (e.g., plasma, serum, tissue): Matrix effects, where co-extracted substances suppress or enhance the analyte signal in mass spectrometry, are a major challenge.
Liquid-Liquid Extraction (LLE): This is a common method for extracting retinoids. nih.govmdpi.com A biological sample, such as plasma, is typically deproteinized with a solvent like ethanol or acetonitrile. Subsequently, the retinoids are extracted into an immiscible, nonpolar organic solvent like hexane or diethyl ether. The organic layer is then separated, evaporated, and the residue is redissolved in a solvent compatible with the analytical instrument. mdpi.com
Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner extraction than LLE. nih.govnih.govjfda-online.com The sample is loaded onto a cartridge packed with a solid sorbent. For retinoids, reverse-phase sorbents like C18 are widely used. tandfonline.comnih.gov Interfering polar compounds are washed away, and the analyte is then eluted with a nonpolar organic solvent. This technique is highly effective for processing large numbers of plasma samples. nih.govoup.com
Synthetic Samples (e.g., crude reaction mixtures): Purification from a chemical synthesis aims to remove unreacted starting materials, reagents, and side products.
Column Chromatography: This is the workhorse technique for purifying synthetic retinoids. rsc.orgacs.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A solvent system (eluent) of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) is passed through the column, separating compounds based on their differing affinities for the stationary phase. rsc.orggoogle.com Fractions are collected and analyzed (e.g., by TLC or HPLC) to isolate the pure this compound.
In all procedures involving retinoids, it is crucial to work under subdued light and often under an inert atmosphere (e.g., nitrogen or argon) to prevent light-induced isomerization and oxidation of the sensitive polyene chain.
Table 5: Comparison of Extraction Techniques for Vitamin A Derivatives
| Technique | Principle | Common Application | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on relative solubility. | Extraction from biological tissues and fluids. nih.govmdpi.com | Simple, inexpensive, effective for a wide range of samples. | Can be labor-intensive, uses large solvent volumes, may form emulsions. |
| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from a liquid sample and then eluted with a different solvent. | Automated analysis of plasma/serum samples. nih.govnih.gov | High recovery, good reproducibility, easily automated, less solvent use than LLE. | Higher cost per sample, method development can be complex. |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase as a mobile phase flows through. | Purification of synthetic reaction mixtures. rsc.orgacs.org | High purification capacity, adaptable to various scales. | Time-consuming, requires large volumes of solvent, labor-intensive. |
Stability Considerations During Sample Handling and Analysis
The chemical stability of this compound is a critical factor that underpins the accuracy and reproducibility of its quantitative analysis. The molecule's structure, featuring a conjugated polyene system inherited from its vitamin A backbone and a terminal nitrile group, dictates its susceptibility to various degradation pathways. Key environmental factors influencing its stability include light, heat, and the presence of oxygen. mdpi.comfrontiersin.orgacs.org
The conjugated double-bond system makes this compound particularly sensitive to light, which can induce photodegradation and isomerization from the biologically active all-trans form to various cis-isomers, such as 9-cis. acs.org This process can alter the compound's analytical response and biological activity. acs.org Therefore, all sample handling and preparation steps should be conducted under yellow or subdued lighting conditions, and samples should be stored in dark amber or opaque containers to prevent light exposure. nih.govresearchgate.net
Temperature is another critical parameter. Vitamin A derivatives are known to be heat-labile, with degradation rates increasing at elevated temperatures. who.inthogrefe.com Thermal decomposition can occur, and kinetic studies on related compounds like retinol (B82714) have shown this to be a first-order reaction. who.int For long-term stability, samples containing this compound should be stored at low temperatures, typically ranging from -20°C to -80°C. nih.govresearchgate.net Even for short-term storage, refrigeration is preferable to room temperature. researchgate.net
Oxidation represents a major degradation pathway due to the unsaturated nature of the polyene chain. who.inthogrefe.com The presence of atmospheric oxygen can lead to the formation of various oxidation products, compromising the integrity of the analyte. acs.org To mitigate this, samples can be handled under an inert atmosphere, such as nitrogen or argon, and stored in tightly sealed containers. nih.gov The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents and standard solutions is a common and effective strategy to inhibit oxidative degradation. acs.orgugm.ac.id While the polyene chain is labile, the nitrile group itself is generally considered metabolically stable and less susceptible to hydrolysis compared to the ester linkages found in compounds like retinyl acetate or retinyl palmitate. nih.gov
The stability can also be affected by the sample matrix and pH. Forced degradation studies, which are mandated by ICH guidelines, often involve exposing the analyte to a range of pH conditions (acidic and basic) to understand its lability and identify potential degradation products. medcraveonline.com
Table 1: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Effect on this compound | Mitigation Strategy | Reference |
|---|---|---|---|
| Light/UV Radiation | Causes photo-isomerization (e.g., all-trans to 9-cis) and degradation. | Work under yellow/subdued light; use amber or opaque vials for storage and transport. | acs.orgnih.govresearchgate.net |
| Heat/Temperature | Accelerates thermal degradation. | Store samples frozen (-20°C to -80°C) for long-term stability and refrigerated (2-8°C) for short-term. Avoid unnecessary heat exposure during sample preparation. | nih.govresearchgate.netwho.int |
| Oxygen/Oxidation | Leads to oxidative cleavage of the polyene chain, destroying the molecule. | Handle samples under inert gas (e.g., nitrogen); use tightly sealed containers; add antioxidants like BHT to solvents. | acs.orgnih.govwho.int |
| pH (Acid/Base) | Can catalyze degradation and isomerization. | Use buffered solutions where appropriate; evaluate pH stability during method development. | medcraveonline.com |
Minimizing Interferences and Enhancing Detection Sensitivity
Achieving accurate quantification of this compound, especially in complex biological matrices like plasma, serum, or tissue, requires sophisticated analytical methodologies designed to overcome signal interference and maximize detection sensitivity. nih.gov
A primary challenge in bioanalysis using liquid chromatography-mass spectrometry (LC-MS) is the "matrix effect," where co-eluting endogenous substances interfere with the ionization of the target analyte, leading to ion suppression or enhancement. nih.govresearchgate.net For retinoids, phospholipids (B1166683) are a common source of matrix interference. waters.comlcms.cz Several strategies can be employed to minimize these effects.
Sample Preparation for Interference Removal:
Liquid-Liquid Extraction (LLE): LLE is a widely used technique to separate lipophilic compounds like this compound from the aqueous components of a biological sample. ugm.ac.id The choice of organic solvent is critical; various solvents such as n-hexane, diethyl ether, and dichloromethane (B109758) have been compared for their extraction efficiency of related fat-soluble vitamins, with multi-step extractions sometimes yielding the best recovery. mdpi.com
Solid-Phase Extraction (SPE): SPE offers a more selective and automatable approach to sample cleanup. mdpi.com Modern SPE sorbents, such as the Oasis PRiME HLB, are highly effective at removing phospholipids from serum and plasma extracts, significantly reducing matrix effects. waters.comlcms.cz This method has been shown to eliminate over 96% of phospholipids, leading to a cleaner extract and more reliable quantification. waters.comlcms.cz
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than LLE or SPE and may result in more significant matrix effects. lcms.cz However, for some applications, a straightforward precipitation with ethanol or acetonitrile followed by centrifugation can be sufficient. kuleuven.be
Chromatographic and Analytical Compensation:
High-Performance Liquid Chromatography (HPLC): The separation of this compound from potentially interfering isomers and matrix components is crucial. Reversed-phase HPLC using C18 or C8 columns is common for retinoid analysis. mdpi.comresearchgate.net Optimization of the mobile phase composition, gradient, and column temperature can enhance resolution and move the analyte's retention time away from regions of significant ion suppression. mdpi.com
Isotope-Labeled Internal Standards: The most robust method to compensate for matrix effects and variability in extraction recovery is the use of a stable isotope-labeled internal standard (SIL-IS). nih.gov A compound like deuterium-labeled this compound would be an ideal internal standard as it co-elutes with the analyte and experiences identical matrix effects and extraction losses, allowing for highly accurate correction during quantification by mass spectrometry. nih.govmdpi.com
Enhancing Detection Sensitivity:
Detector Choice: While HPLC with ultraviolet (UV) or photodiode array (PDA) detection is feasible, tandem mass spectrometry (MS/MS) offers vastly superior sensitivity and selectivity. nih.govlabmed.org.uk LC-MS/MS methods can achieve much lower limits of quantification (LOQ), which is essential for measuring trace levels in biological samples. kuleuven.be Fluorescence detection is another sensitive option, often used for retinol analysis, with excitation and emission wavelengths set specifically for the analyte. researchgate.net
Advanced Ionization Techniques: The development of novel ionization sources for mass spectrometry has also contributed to enhanced sensitivity. For instance, UniSpray ionization has been shown to reduce matrix effects and provide a lower LOQ for α-tocopherol compared to traditional electrospray ionization (ESI). kuleuven.be
Emerging Technologies: For future applications, highly sensitive detection platforms are being explored. Surface-Enhanced Raman Spectroscopy (SERS) is an emerging technique with the potential for single-molecule detection, offering exceptional sensitivity. rsc.org Additionally, the development of electrochemical biosensors, including those based on molecularly imprinted polymers, provides a promising avenue for creating low-cost, portable, and highly sensitive devices for vitamin analysis. mdpi.comnih.gov
Table 2: Comparison of Analytical Strategies for this compound Analysis
| Strategy | Technique/Method | Primary Goal | Advantages | Reference |
|---|---|---|---|---|
| Sample Preparation | Solid-Phase Extraction (SPE) | Minimize Interference | High selectivity, effective removal of phospholipids, automatable. | waters.commdpi.com |
| Liquid-Liquid Extraction (LLE) | Minimize Interference | Good for extracting lipophilic compounds, cost-effective. | ugm.ac.idmdpi.com | |
| Analytical Compensation | Optimized HPLC | Minimize Interference | Separates analyte from co-eluting interferences. | mdpi.com |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Minimize Interference | Corrects for matrix effects and extraction variability; considered the gold standard for LC-MS/MS. | nih.govmdpi.com | |
| Detection | LC-MS/MS | Enhance Sensitivity | Superior sensitivity and selectivity compared to UV or fluorescence detectors. | kuleuven.benih.govlabmed.org.uk |
| Advanced Ionization (e.g., UniSpray) | Enhance Sensitivity | Can improve signal intensity and reduce matrix effects over traditional ESI. | kuleuven.be |
Future Directions and Unanswered Questions in Vitamin A2 Nitrile Research
Exploration of Undiscovered Metabolic Pathways and Novel Enzymatic Activities
A significant gap in our understanding of Vitamin A2 nitrile lies in its metabolic processing. While the general pathways of natural retinoids are well-documented, the introduction of a nitrile group presents a unique biochemical challenge. researchgate.netmdpi.com Future research will need to focus on identifying the specific enzymes responsible for the metabolism of this synthetic compound. It is currently unknown whether the nitrile moiety is hydrolyzed to a carboxylic acid or an amide, or if it undergoes reduction to an amine. pnas.orggoogle.comd-nb.info
The enzymes involved in nitrile metabolism, such as nitrilases and nitrile hydratases, are known to exist in various organisms, from bacteria to fungi. pnas.orgwikipedia.org A critical area of investigation will be to determine if mammalian enzymes, perhaps from the cytochrome P450 family or other oxidoreductases, possess a previously undiscovered promiscuous activity towards retinoid nitriles. nih.gov The discovery of such novel enzymatic activities would not only illuminate the fate of this compound but could also open up new avenues for biocatalysis and the synthesis of novel retinoid analogues.
Furthermore, the potential for this compound to influence the expression and activity of enzymes involved in natural retinoid metabolism is an area ripe for exploration. mdpi.comnih.gov Does it compete with natural retinoids for enzymatic binding sites? Does it induce or inhibit the expression of key metabolic enzymes? Answering these questions will be crucial for a comprehensive understanding of its biological effects.
Advanced Structural Biology of this compound-Protein Interactions
The interaction of retinoids with proteins is central to their biological function. creative-biostructure.com While the binding of natural retinoids to cellular retinol-binding proteins (CRBPs) and nuclear receptors like retinoic acid receptors (RARs) and retinoid X receptors (RXRs) has been extensively studied, the structural basis for the interaction of this compound with these and other proteins remains largely unexplored. nih.govnih.govresearchgate.net
Moreover, investigating the impact of this compound on protein-protein interactions is a critical next step. nih.govnih.gov For instance, does its binding to a nuclear receptor alter the recruitment of co-activator or co-repressor proteins, thereby modulating gene transcription? Elucidating these complex interactions at a structural level will provide invaluable insights into the molecular mechanisms underlying the biological activity of retinoid nitriles.
Development of Next-Generation Analytical Platforms for Retinoid Nitriles
To fully investigate the metabolism and biological effects of this compound, the development of highly sensitive and specific analytical methods is paramount. Current techniques for retinoid analysis, such as high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry (MS) detection, provide a solid foundation. acs.orgresearchgate.netspringernature.com However, the unique chemical properties of the nitrile group may necessitate the development of novel analytical platforms.
Future efforts will likely focus on creating targeted LC-MS/MS assays for the simultaneous quantification of this compound and its potential metabolites. researchgate.netspringernature.com This will require the synthesis of stable isotope-labeled internal standards to ensure accuracy and precision. mdpi.com Additionally, the exploration of advanced separation techniques, such as supercritical fluid chromatography (SFC), may offer improved resolution and shorter analysis times for these lipophilic compounds.
Furthermore, the development of novel detection methods, such as those based on surface-enhanced Raman scattering (SERS), could provide enhanced sensitivity and selectivity for the in situ detection of retinoid nitriles in complex biological matrices. researchgate.net The creation of aptasensors or other biosensor-based platforms could also enable real-time monitoring of this compound levels in living cells or organisms, providing unprecedented insights into its pharmacokinetics and pharmacodynamics.
Elucidating Broader Biological Implications in Diverse Organisms (Excluding Human Clinical)
While the primary focus of retinoid research has often been on mammalian systems, exploring the effects of this compound in a broader range of organisms holds significant scientific promise. frontiersin.orgmdpi.com Investigating its impact on the development, physiology, and behavior of non-human model organisms can reveal conserved and divergent biological roles of retinoid signaling.
For example, studies in zebrafish, a powerful model for developmental biology, could elucidate the effects of this compound on embryogenesis and organ formation. In insects like Drosophila melanogaster, it could be used to probe the role of retinoid-like compounds in growth, metamorphosis, and vision. Research in agriculturally important animals, such as poultry and swine, could explore its potential to modulate immune function and gut health. frontiersin.org
A particularly intriguing area of future research is the impact of this compound on the biological rhythms of various organisms. nih.gov Given that vitamin A has been shown to influence circadian rhythms in animals, understanding how a synthetic analogue with a nitrile modification affects these fundamental processes could provide new insights into the molecular clockwork. nih.gov
Theoretical and Computational Chemistry Approaches to Retinoid Nitrile Reactivity and Bioactivity
In conjunction with experimental studies, theoretical and computational chemistry will play a vital role in predicting and understanding the properties of this compound. acs.orgacs.org Quantum mechanical calculations can be employed to investigate the electronic structure and reactivity of the molecule, providing insights into its metabolic stability and potential reaction pathways. acs.orgnih.gov
Molecular docking and molecular dynamics simulations will be instrumental in predicting the binding affinity and mode of interaction of this compound with various protein targets. acs.orgembo.org These computational approaches can help to prioritize experimental studies and guide the design of new retinoid nitriles with enhanced or more specific biological activities. By simulating the dynamic behavior of the ligand-protein complex, researchers can gain a deeper understanding of the allosteric effects and conformational changes that underpin its function.
Q & A
Q. What are the established synthetic pathways for Vitamin A2 Nitrile (3-Dehydroretinonitrile), and how do reaction conditions influence yield?
this compound is synthesized via retinoic acid derivatization or nitrile oxide cycloaddition reactions. A common method involves the oxidation of retinal derivatives followed by nitrile group introduction using cyanide sources under controlled pH (e.g., acidic or basic conditions). For example, (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-2,4,6,8-nonatetraenenitrile is produced via stereoselective Wittig reactions or palladium-catalyzed couplings. Reaction temperature (20–60°C) and solvent polarity (e.g., THF vs. DMF) significantly affect isomer purity and yield, with yields ranging from 60% to 85% depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- NMR (¹H/¹³C): Key signals include olefinic protons (δ 5.5–6.5 ppm) and nitrile carbon (δ ~120 ppm).
- IR: A sharp C≡N stretch near 2240 cm⁻¹ confirms nitrile functionality.
- MS (EI/HRMS): Molecular ion peak at m/z 279.42 (C₂₀H₂₅N) with fragmentation patterns matching retro-Diels-Alder cleavage.
- HPLC-PDA: Purity >95% is validated using C18 columns with UV detection at 350 nm (λ_max for conjugated dienes). Cross-referencing with literature databases (e.g., CAS 6248-59-5) ensures consistency .
Q. How does this compound’s stability vary under different storage conditions?
Stability studies show degradation rates increase with exposure to light (UV), oxygen, or humidity. Optimal storage is in amber vials under inert gas (N₂/Ar) at –20°C, with <5% decomposition over 12 months. Accelerated stability testing (40°C/75% RH for 6 months) reveals hydrolysis of the nitrile group to carboxylic acid under acidic conditions, monitored via HPLC .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in retinol-related metabolic pathways?
Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level model nitrile group interactions with enzymatic active sites (e.g., retinol dehydrogenases). Key parameters include bond dissociation energies (C≡N: ~190 kcal/mol) and electrostatic potential maps to predict nucleophilic attack sites. Comparative studies with retinal derivatives highlight steric hindrance from the nitrile group as a factor in reduced binding affinity to RBP4 (retinol-binding protein) .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Discrepancies in ¹³C NMR shifts (e.g., cyclohexadienyl carbons) arise from solvent effects or tautomerism. Strategies include:
- Variable Temperature NMR: To identify dynamic equilibria between conformers.
- Isotopic Labeling: ¹⁵N-labeled nitrile groups clarify coupling patterns.
- Cross-Validation: Using multiple instruments (e.g., 600 MHz vs. 800 MHz NMR) to rule out artifacts. Contradictory IR data may require adjusting sample prep (e.g., KBr pellet vs. ATR) .
Q. What kinetic models describe the hydrolysis of this compound in biological matrices?
Pseudo-first-order kinetics are applied to nitrile hydrolysis in buffered solutions (pH 7.4, 37°C), with rate constants (k) derived via UV-Vis monitoring of cyanide release. The Eyring equation calculates activation parameters (ΔH‡, ΔS‡), revealing a pH-dependent mechanism: acid-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while base-mediated pathways involve direct nucleophilic attack. Comparative studies with RuII–N≡C–Me complexes show similar transition states .
Data Contradiction Analysis
Q. How should researchers address conflicting data on this compound’s cytotoxicity in cell culture studies?
Discrepancies may stem from:
- Cell Line Variability: Retinol-sensitive vs. resistant lines (e.g., HepG2 vs. HEK293).
- Assay Interference: Nitrile groups reacting with MTT/PrestoBlue reagents.
- Metabolic Byproducts: Hydrolysis products (e.g., retinoic acid) confounding results. Mitigation involves using LC-MS/MS to quantify intact compounds in lysates and controls with nitrile-free analogs .
Methodological Recommendations
- Synthetic Optimization: Use anhydrous conditions and radical inhibitors (e.g., BHT) to prevent oxidation during synthesis .
- Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo .
- Ethical Reporting: Disclose conflicts of interest (e.g., funding from vitamin suppliers) and use CONSORT-like checklists for in vitro studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
